1-methyl-3-nitro-1H-1,2,4-triazole

Description

Significance of the 1,2,4-Triazole (B32235) Heterocycle in Contemporary Chemical Science

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. This structural motif is a cornerstone in modern chemical science due to its versatile applications, stemming from its unique chemical and physical properties. frontiersin.orgnih.gov The 1,2,4-triazole core is present in numerous compounds with a wide range of biological activities, including antifungal, antibacterial, antiviral, anticancer, and anticonvulsant properties. frontiersin.orgnih.govresearchgate.net Its stability and ability to form various non-covalent interactions, such as hydrogen bonds, contribute to its role as a potent pharmacophore. nih.gov

Beyond its medicinal applications, the 1,2,4-triazole scaffold is integral to materials science and agrochemicals. frontiersin.orgnih.gov Its derivatives are utilized as corrosion inhibitors, in the development of ionic liquids, and as components of polymers. nih.govlifechemicals.com The synthesis of 1,2,4-triazoles has been extensively studied, with numerous methods developed to create a diverse array of substituted derivatives. These methods include the Einhorn–Brunner and Pellizzari reactions, as well as more modern copper-catalyzed and electrochemical approaches. organic-chemistry.orgisres.orgwikipedia.org

Table 1: Selected Applications of 1,2,4-Triazole Derivatives

| Application Area | Examples of Compounds/Derivatives | Reference |

| Medicinal Chemistry | Fluconazole (B54011), Itraconazole (Antifungal), Ribavirin (Antiviral), Letrozole, Anastrozole (Anticancer) | nih.govlifechemicals.comnih.gov |

| Agrochemicals | Paclobutrazol (Plant Growth Regulator), Fungicides, Herbicides | wikipedia.orgchemimpex.com |

| Materials Science | Corrosion Inhibitors, Ionic Liquids, Polymers for Light-Emitting Devices | nih.govlifechemicals.com |

Contextualizing Nitro-Substituted 1,2,4-Triazoles in High-Value Chemical Research

The introduction of a nitro group (NO₂) onto the 1,2,4-triazole ring significantly alters the electronic properties and reactivity of the molecule, opening up new avenues for research and application. Nitro-substituted 1,2,4-triazoles are particularly prominent in the field of energetic materials and have shown considerable promise in medicinal chemistry. mdpi.comacs.org

The nitro group is a strong electron-withdrawing group, which can enhance the energetic properties of the triazole ring. This has led to the investigation of various nitro-1,2,4-triazole derivatives as potential explosives and propellants. mdpi.comrsc.org The high nitrogen content of the triazole ring combined with the oxygen-rich nitro group can result in compounds with high densities, positive heats of formation, and good thermal stability. rsc.org

In medicinal chemistry, the nitro group can act as a bioisostere for other functional groups and can be crucial for biological activity. For instance, 3-nitro-1H-1,2,4-triazole derivatives have demonstrated significant activity against various pathogens, including the parasites responsible for Chagas disease and leishmaniasis. acs.orgacs.org The nitro group in these compounds is often a key feature for their mechanism of action, which can involve bioreduction to generate reactive nitrogen species within the target organism. acs.org

The synthesis of nitro-substituted 1,2,4-triazoles often involves the nitration of a pre-existing triazole ring or the cyclization of nitro-containing precursors. rsc.org The position of the nitro group on the triazole ring can significantly influence the properties of the resulting compound. mdpi.com

Overview of Research Trajectories for 1-Methyl-3-nitro-1H-1,2,4-triazole

Research on this compound has followed several key trajectories, primarily focusing on its synthesis, chemical properties, and potential applications.

One significant area of investigation is its role as an intermediate in the synthesis of more complex molecules. For example, it is a known impurity in the production of 1-methyl-3,5-dinitro-1H-1,2,4-triazole, a compound with energetic properties. researchgate.net The development of analytical methods, such as high-performance liquid chromatography (HPLC), to separate and quantify these related compounds is crucial for quality control in such synthetic processes. researchgate.net

The chemical properties of this compound, such as its reactivity and spectroscopic characteristics, are also of fundamental interest to researchers. Understanding these properties is essential for its application in further chemical transformations.

Furthermore, given the biological activities observed for other nitro-substituted triazoles, there is potential for exploring the pharmacological profile of this compound. While specific studies on its biological activity are not as prevalent as for its 3-nitro-1H-1,2,4-triazole parent, the structural similarity suggests that it could be a candidate for screening in various therapeutic areas. The methylation at the N1 position can influence factors such as solubility, metabolic stability, and interaction with biological targets.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₄N₄O₂ | nih.gov |

| Molecular Weight | 128.09 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 26621-45-4 | nih.gov |

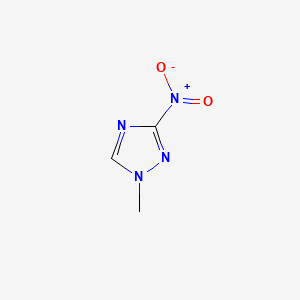

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-nitro-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O2/c1-6-2-4-3(5-6)7(8)9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOEWLMFVRWMCGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80181169 | |

| Record name | 1-Methyl-3-nitro-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26621-45-4 | |

| Record name | 1-Methyl-3-nitro-1,2,4-triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026621454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-3-nitro-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Crystallographic Investigations of 1 Methyl 3 Nitro 1h 1,2,4 Triazole Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the synthesis of 1-methyl-3-nitro-1H-1,2,4-triazole derivatives and for probing their electronic and vibrational states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound and its analogs. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of 3-nitro-1H-1,2,4-triazole, a singlet is observed at approximately 8.86 ppm in DMSO-d6, corresponding to the proton on the triazole ring. researchgate.net For 1-methyl-3,5-dinitro-1H-1,2,4-triazole, the methyl protons also appear as a singlet. researchgate.net The specific chemical shifts can vary depending on the solvent and the presence of other substituents on the triazole ring.

¹³C NMR spectroscopy further aids in the structural confirmation. For 3-nitro-1H-1,2,4-triazole, signals for the two carbon atoms of the triazole ring are observed at approximately 163.1 ppm and 146.3 ppm in DMSO-d6. researchgate.net The significant downfield shift is indicative of the electron-withdrawing nature of the nitro group and the nitrogen atoms within the heterocyclic ring. Comprehensive 2D NMR techniques, such as COSY and HSQC, are often employed for unambiguous assignment of all proton and carbon signals, especially in more complex derivatives. rsc.org

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) |

| 3-Nitro-1H-1,2,4-triazole | ¹H | DMSO-d6 | 8.86 (s, 1H) |

| 3-Nitro-1H-1,2,4-triazole | ¹³C | DMSO-d6 | 163.1, 146.3 |

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in this compound derivatives. The IR spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrational modes of different bonds.

A key feature in the IR spectrum of 3-nitro-1H-1,2,4-triazole is the presence of strong absorption bands associated with the nitro group (NO₂). researchgate.net Typically, asymmetric and symmetric stretching vibrations of the N-O bond in the nitro group are observed in the regions of 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

The triazole ring itself exhibits several characteristic vibrations. The C=N stretching vibrations usually appear in the 1600-1411 cm⁻¹ region. ijsr.net The N=N stretching vibration is expected around 1570-1550 cm⁻¹. ijsr.net Additionally, the C-H stretching vibrations of the methyl group and the triazole ring are observed in the region of 3100-2900 cm⁻¹. For 3-nitro-1H-1,2,4-triazole, solid-state IR analysis shows bands at 3162, 2861, 2776, and 2730 cm⁻¹. researchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Nitro (NO₂) | Asymmetric Stretch | 1550-1500 | researchgate.net |

| Nitro (NO₂) | Symmetric Stretch | 1360-1300 | researchgate.net |

| C=N | Stretch | 1600-1411 | ijsr.net |

| N=N | Stretch | 1570-1550 | ijsr.net |

| C-H | Stretch | 3100-2900 | researchgate.net |

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to accurately determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. This allows for the unambiguous confirmation of the molecular formula of newly synthesized this compound derivatives.

For instance, the molecular weight of 3-nitro-1H-1,2,4-triazole (C₂H₂N₄O₂) is 114.06 g/mol . nih.gov HRMS can distinguish this from other compounds with the same nominal mass but different elemental compositions. The technique is sensitive enough to detect the mass difference between isotopes, providing further confidence in the assigned structure. The availability of HRMS data for various 3-nitro-1H-1,2,4-triazole-1,2,3-triazole-1,4-disubstituted analogs has been reported, underscoring its importance in the characterization of this class of compounds. acs.org

Single-Crystal X-ray Diffraction Analysis of this compound Structures

X-ray diffraction studies of 3-nitro-1H-1,2,4-triazole reveal that the triazole ring is essentially planar. nih.gov In one study, the asymmetric unit of the crystal contained two crystallographically independent molecules with maximum deviations from planarity of 0.003 Å in both. nih.gov The dihedral angle between these two independent triazole rings was found to be 56.58°. nih.gov

The nitro group's orientation relative to the triazole ring is a key conformational feature. In some structures, the nitro group is slightly twisted out of the plane of the ring to which it is attached. researchgate.net This twisting can be influenced by steric and electronic effects of other substituents and by intermolecular interactions within the crystal.

| Compound | Parameter | Value |

| 3-Nitro-1H-1,2,4-triazole | Dihedral angle between independent molecules | 56.58 (5)° |

The way in which molecules of this compound and its derivatives are arranged in the solid state is determined by a network of intermolecular interactions. These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, play a crucial role in the physical properties of the material.

In the crystal structure of 3-nitro-1H-1,2,4-triazole, molecules are linked by intermolecular N-H···N and C-H···O hydrogen bonds. nih.govnih.gov These hydrogen bonds create a supramolecular chain along a specific crystallographic axis. nih.gov The presence of both hydrogen bond donors (N-H and C-H) and acceptors (N atoms of the triazole ring and O atoms of the nitro group) facilitates the formation of these extended networks. The specific details of these interactions, such as bond distances and angles, can be precisely determined from the crystallographic data.

Polymorphism and Phase Transformations

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study for energetic materials as different polymorphs can exhibit varying stability, density, and sensitivity. Similarly, understanding the phase transformations between these polymorphs is crucial for predicting the material's behavior under different temperature and pressure conditions.

A thorough review of scientific databases and literature reveals a notable absence of specific studies focused on the polymorphism and phase transformations of this compound. Research in this area has predominantly centered on the parent compound, 3-nitro-1H-1,2,4-triazole. For instance, studies on 3-nitro-1H-1,2,4-triazole have identified and characterized different polymorphic forms, providing insight into their thermal stability and transformation kinetics. However, similar detailed investigations for its 1-methyl derivative are not apparent in the reviewed sources.

The thermal behavior of related compounds, such as 1-methyl-3,5-dinitro-1,2,4-triazole, has been analyzed, revealing a two-stage thermal decomposition process. This suggests that the thermal properties of N-methylated nitro-1,2,4-triazoles are of scientific interest, yet specific data on the polymorphic transitions of this compound remains elusive.

Co-crystallization Studies with 1,2,4-Triazole (B32235) Derivatives

Co-crystallization is a technique used to modify the physicochemical properties of a compound by combining it with a suitable co-former in a crystalline lattice. This can lead to improved performance characteristics, such as enhanced stability or reduced sensitivity in energetic materials.

Despite the recognized potential of co-crystallization in materials science, dedicated studies on the co-crystallization of this compound with other 1,2,4-triazole derivatives or other co-formers are not found in the surveyed scientific literature. While the synthesis of various derivatives of 1,2,4-triazoles is a broad area of research, specific reports detailing attempts or successful co-crystallization involving this compound are absent.

The lack of available data in these specific areas for this compound highlights a potential gap in the current body of research and suggests an opportunity for future investigations to explore the solid-state chemistry of this compound.

Theoretical and Computational Chemistry Studies of 1 Methyl 3 Nitro 1h 1,2,4 Triazole Systems

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. For 1-methyl-3-nitro-1H-1,2,4-triazole, DFT calculations have been employed to elucidate its electronic structure, isomer stability, electrostatic potential, and bond characteristics.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO Gap)

The electronic structure of a molecule is fundamental to its chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

For triazole derivatives, the HOMO is the region where electrons can be transferred to unoccupied orbitals, while the LUMO acts as an electron-accepting site. nih.gov In many triazole-based compounds, the HOMO and LUMO are often distributed across the entire molecule or concentrated on specific moieties. nih.govresearchgate.net Studies on similar nitro-containing heterocyclic systems have shown that a lower HOMO-LUMO energy gap can correlate with increased bioactivity. nih.gov

Table 1: Calculated HOMO-LUMO Energy Gaps for Related Triazole Compounds

| Compound | HOMO-LUMO Gap (eV) |

| Compound 1 (1,2,3-triazole hybrid) | 4.64 |

| Compound 2 (1,2,3-triazole hybrid) | 4.68 |

| Compound 3 (1,2,3-triazole hybrid) | 4.28 |

| Compound 4 (1,2,3-triazole hybrid) | 3.37 |

| Compound 5 (1,2,3-triazole hybrid) | 4.60 |

| Compound 6 (1,2,3-triazole hybrid) | 4.76 |

| Data sourced from a study on 1,2,3-triazole and chiral Schiff base hybrids. nih.gov |

Tautomerism and Relative Stabilities of Isomers

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. For 1,2,4-triazoles, three tautomeric forms are possible: N1-H, N2-H, and N4-H. researchgate.net DFT calculations have been instrumental in determining the relative stabilities of these tautomers.

The stability of C5-substituted 1,2,4-triazole (B32235) tautomers is significantly affected by intramolecular interactions between the substituent and the electron donor or acceptor centers of the triazole ring. researchgate.net Electron-donating groups tend to stabilize the N2-H tautomer, while electron-withdrawing groups favor the N1-H tautomer. researchgate.net Generally, the N4-H form is the least stable for C5-substituted 1,2,4-triazoles. researchgate.net In the case of the unsubstituted 1,2,4-triazole, the 1H-tautomer is known to be more stable than the 4H-tautomer. researchgate.netnist.gov

Electrostatic Potential Surface Analysis

Molecular Electrostatic Potential (MEP) maps are valuable for understanding the charge distribution and predicting reactive sites in a molecule. The MEP surface illustrates the regions of positive and negative electrostatic potential.

In related triazole compounds, the MEP analysis helps to identify the nucleophilic and electrophilic regions. nih.gov For instance, in some 1,2,3-triazole hybrids, the negative potential is often located around the nitrogen atoms of the triazole ring and any oxygen atoms, indicating sites susceptible to electrophilic attack. The positive potential regions, typically around hydrogen atoms, are prone to nucleophilic attack.

Charge Distribution and Bond Dissociation Energies

Understanding the charge distribution within this compound is crucial for assessing its stability and reactivity. The nitro group, being strongly electron-withdrawing, significantly influences the charge distribution across the triazole ring.

Bond Dissociation Energy (BDE) is a measure of the energy required to break a specific bond and is a key indicator of the thermal stability of energetic materials. nih.gov For nitro-containing compounds, the C-NO2 or N-NO2 bonds are often the weakest and are considered the "trigger bonds" for thermal decomposition. nih.govnih.govnih.gov DFT calculations are used to determine these BDEs. In a study of 1,2,4-triazole N-oxide derivatives, it was found that the breaking of the chemical bond between two adjacent nitrogen atoms in the triazole ring could be an unstable dissociation mode. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

However, MD simulations on related systems, such as 3-nitro-1,2,4-triazol-5-one (NTO), have been used to study crystal morphology and the influence of solvents. rsc.org These simulations help in understanding solvent-crystal face interactions, which are often mediated by hydrogen bonding. rsc.org For other triazole derivatives, MD simulations have been employed to investigate the binding mechanisms with biological targets. mdpi.com

Quantum Chemical Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies (IR and Raman). dnu.dp.uamdpi.com These predictions are valuable for interpreting experimental spectra and confirming molecular structures.

For triazole derivatives, methods like the Gauge-Independent Atomic Orbital (GIAO) are used to calculate NMR spectra. mdpi.com Comparisons between calculated and experimental spectra can help in the structural elucidation of these compounds. mdpi.com Theoretical calculations of IR and Raman spectra have also been used to analyze hydrogen bonding and determine preferred protonation sites in 1,2,4-triazoles. dnu.dp.ua

In Silico Modeling for Structure-Activity Relationship (SAR) Prediction

In silico modeling, particularly using methods like Density Functional Theory (DFT), is pivotal for establishing Structure-Activity Relationships (SAR) for energetic materials. These studies systematically evaluate how modifications to a core molecular structure influence key properties such as thermal stability, density, and detonation performance.

For derivatives based on the 1,2,4-triazole ring, a central theme of SAR studies is the introduction of various functional groups and the analysis of their effects. nih.gov A key finding is that regioisomerism and the nature of substituents significantly impact the physicochemical and energetic characteristics of nitrotriazoles. mdpi.com For instance, in a computational study on derivatives of 5-nitro-3-trinitromethyl-1H-1,2,4-triazole, a close analog of the this compound system, the introduction of different energetic groups was systematically investigated. nih.gov The study elucidated a clear ranking of the substituents' contributions to density (ρ), detonation velocity (D), and detonation pressure (P). nih.gov

The general order of substituent contribution to these key performance parameters was found to be: -NF₂ > -ONO₂ > -NO₂ > -NHNO₂ > -N₃ > -NH₂ > -NC > -CN > -CH₃ nih.gov

This trend highlights that highly oxidized and fluorine-containing groups are most effective at enhancing detonation performance. In contrast, the contribution to the heat of formation (HOF), another critical parameter for energetic materials, follows a different order: -N₃ > -NC > -CN > -NO₂ > -NF₂ > -ONO₂ > -NH₂ > -NHNO₂ > -CH₃ nih.gov

These relationships are crucial for fine-tuning the properties of new compounds. For example, while the -NF₂ group provides the best detonation performance, the -N₃ (azido) group is superior for achieving a high heat of formation. nih.gov

Further SAR studies using DFT have explored the stability of such derivatives by calculating bond dissociation energies (BDE). nih.govnih.gov For many nitrotriazole derivatives, the trigger bond in thermal decomposition is often the C-NO₂ or N-NO₂ bond. nih.gov The introduction of different substituents can alter which bond is the weakest, thereby influencing the compound's sensitivity. nih.govnih.gov For example, introducing groups like -NH₂ can improve stability, leading to new explosive candidates with a good balance of performance and acceptable stability. nih.gov

The following table summarizes the predicted impact sensitivity for several substituted 5-nitro-3-trinitromethyl-1H-1,2,4-triazole derivatives, demonstrating the structure-activity relationship.

| Derivative (Substituent) | Predicted Impact Sensitivity (h₅₀, cm) |

| -NH₂ | 53.0 - 71.0 |

| -CH₃ | 53.0 |

| Parent Compound | 36.7 |

| -OCH₃ | 32.6 - 42.3 |

| -OH | 26.7 - 53.0 |

| -NO₂ | 5.6 - 7.4 |

| -ONO₂ | 4.6 - 6.1 |

| Data sourced from a theoretical study on 5-nitro-3-trinitromethyl-1H-1,2,4-triazole and its derivatives. nih.gov |

This data clearly shows that amino (-NH₂) and methyl (-CH₃) groups tend to decrease sensitivity (higher h₅₀ value), whereas additional nitro (-NO₂) or nitrate (B79036) ester (-ONO₂) groups significantly increase it. nih.gov Such in silico SAR models are invaluable for screening potential candidates and prioritizing synthetic efforts towards molecules with a desirable balance of power and safety.

Computational Design of Novel Energetic Materials

The insights gained from SAR studies directly fuel the computational design of novel energetic materials. By understanding how different functional groups affect performance, researchers can rationally design new molecules based on the this compound scaffold with targeted properties. The goal is often to achieve performance exceeding that of conventional explosives like RDX and HMX, while maintaining or improving thermal stability and reducing sensitivity.

One successful strategy involves the introduction of multiple "energetic" functional groups onto the triazole ring to improve properties like density and oxygen balance. nih.govnih.gov Computational studies on 5-nitro-3-trinitromethyl-1H-1,2,4-triazole derivatives have shown that this approach can yield compounds with excellent predicted detonation performance. nih.govnih.gov By using DFT calculations, key energetic properties such as the heat of formation, density, detonation velocity, and detonation pressure can be predicted before any synthetic work is undertaken. nih.gov

The table below presents the computationally predicted energetic properties of several designed derivatives of 5-nitro-3-trinitromethyl-1H-1,2,4-triazole (NTNMT).

| Compound | Density (ρ) (g/cm³) | Heat of Formation (HOF) (kJ/mol) | Detonation Velocity (D) (km/s) | Detonation Pressure (P) (GPa) |

| NTNMT-NO₂ | 1.99 | 363.3 | 9.42 | 43.1 |

| NTNMT-NF₂ | 2.04 | 338.2 | 9.68 | 46.2 |

| NTNMT-ONO₂ | 2.01 | 330.6 | 9.53 | 44.5 |

| NTNMT-NHNO₂ | 1.95 | 288.5 | 9.22 | 40.5 |

| NTNMT-N₃ | 1.91 | 674.3 | 9.17 | 39.4 |

| NTNMT-NH₂ | 1.88 | 303.4 | 9.08 | 38.3 |

| Data derived from theoretical calculations on substituted 5-nitro-3-trinitromethyl-1H-1,2,4 triazole derivatives. nih.gov |

These theoretical results demonstrate the potential of computationally designed molecules. For instance, the NTNMT-NF₂ derivative is predicted to have a detonation velocity of 9.68 km/s and a detonation pressure of 46.2 GPa, which are superior to those of HMX (D ≈ 9.1 km/s, P ≈ 39 GPa). nih.gov The study concluded that derivatives containing -NHNO₂, -NH₂, -CN, and -NC groups could offer a favorable combination of high detonation performance and good stability. nih.gov

Another design strategy involves creating energetic salts. Computational methods are used to predict the properties of salts formed from a nitrotriazole anion (like the deprotonated form of this compound) and various nitrogen-rich cations. acs.org This approach can lead to materials with high densities, positive heats of formation, and in some cases, low melting points, classifying them as energetic ionic liquids. acs.orggoogle.com

The computational design process allows for the rapid screening of a vast number of potential structures, identifying candidates that meet the stringent requirements for modern high-energy density materials (HEDMs), such as a balanced profile of high performance and low sensitivity. nih.govbohrium.com This in silico-first approach significantly accelerates the discovery and development of next-generation energetic materials based on the versatile 1,2,4-triazole framework.

Table of Compound Names

| Abbreviation / Code | Full Chemical Name |

| This compound | This compound |

| NTNMT | 5-nitro-3-trinitromethyl-1H-1,2,4-triazole |

| RDX | 1,3,5-trinitro-1,3,5-triazacyclohexane (Research Department Explosive) |

| HMX | 1,3,5,7-tetranitro-1,3,5,7-tetraazacyclooctane (High Melting Explosive) |

| NTO | 3-nitro-1,2,4-triazol-5-one |

Reactivity and Reaction Mechanisms of 1 Methyl 3 Nitro 1h 1,2,4 Triazole

Thermal Decomposition Pathways and Kinetics

The thermal stability of nitrotriazoles is a critical characteristic, particularly for their application as energetic materials. Theoretical studies on C-nitro- and N-nitro-1,2,4-triazoles have provided insights into their complex, multistep thermal decomposition processes. researchgate.net

Decomposition can yield a variety of products, including N₂, N₂O, NO, CO₂, HCN, HNCO, 1,2,4-triazole (B32235), 3(5)-nitroso-1,2,4-triazole, and 1,2,4-triazolone. researchgate.net Other potential products that can be formed include H₂O, CO, NO₂, cyanamide, cyanuric acid, and melamine. researchgate.net

For nitrotriazole derivatives, the initial step in thermal decomposition is often the cleavage of the C–NO₂ or N–NO₂ bond. In a related compound, 3-nitro-1-nitromethyl-1H-1,2,4-triazole, molecular conformation analysis indicates that the first stage of thermal decomposition is the scission of the H₂C–NO₂ bond. nih.gov For 3-nitro-1,2,4-triazole (B13798) (3NTR), studies involving low-energy electron attachment suggest that a primary dissociation channel is the direct cleavage of a hydrogen radical via a single bond scission. nih.gov While specific studies on 1-methyl-3-nitro-1H-1,2,4-triazole are limited, it is plausible that the initial event is the homolytic cleavage of the C3–NO₂ bond, releasing a nitrogen dioxide radical (•NO₂) and leaving a 1-methyl-1H-1,2,4-triazol-3-yl radical. Another potential initial pathway is the less common nitro-nitrite isomerization. researchgate.net

Nucleophilic Aromatic Substitution on the Triazole Ring

The 1,2,4-triazole ring, particularly when substituted with an electron-withdrawing group like a nitro group, is susceptible to nucleophilic attack. The carbon atoms in the 1H-1,2,4-triazole ring are π-deficient due to their proximity to electronegative nitrogen atoms, making them targets for nucleophilic substitution. chemicalbook.com

In 1-substituted 3-nitro-1H-1,2,4-triazoles, the nitro group at the C3 position is a strong activating group and can act as a leaving group in nucleophilic aromatic substitution (SNAAr) reactions. For instance, the reaction of 1-(2-chloroethyl)-3-nitro-1H-1,2,4-triazole with ethanolic potassium hydroxide (B78521) results in the substitution of the nitro group by an ethoxy group. osi.lv This type of nucleophilic exchange has also been observed in methanol (B129727) and n-propanol solutions of potassium hydroxide, indicating that alkoxides can readily displace the nitro group. osi.lv

| Reactant | Reagent/Solvent | Product | Reference |

| 1-(2-chloroethyl)-3-nitro-1H-1,2,4-triazole | Ethanolic KOH | 1-(2-chloroethyl)-3-ethoxy-1H-1,2,4-triazole | osi.lv |

| 1-substituted 3-nitro-1H-1,2,4-triazoles | Methanolic KOH | 1-substituted 3-methoxy-1H-1,2,4-triazole | osi.lv |

| 1-substituted 3-nitro-1H-1,2,4-triazoles | n-Propanolic KOH | 1-substituted 3-propoxy-1H-1,2,4-triazole | osi.lv |

Electrophilic Substitution on the Triazole Ring

Due to the high electron density on the nitrogen atoms of the 1,2,4-triazole ring, electrophilic substitution occurs preferentially on the ring nitrogens rather than the carbon atoms. chemicalbook.com For this compound, the N1 position is already occupied by a methyl group. The remaining nitrogen atoms, N2 and N4, are potential sites for electrophilic attack.

Alkylation reactions serve as a primary example of electrophilic substitution. The interaction of N(1)-alkyl-substituted 3-nitro-5-R-1,2,4-triazoles with electrophiles like dialkyl sulfates proceeds selectively to form triazolium salts. researchgate.net This reaction involves the attack of the electrophile on one of the ring nitrogens, leading to quaternization. Specifically for 1-alkyl-3-nitro-1,2,4-triazoles, reaction with dialkyl sulfates selectively yields 1,4-dialkyl-3-nitro-1,2,4-triazolium salts. researchgate.net This indicates that the N4 position is the most nucleophilic site for this type of electrophilic attack.

| Reactant | Electrophile | Product | Reference |

| 1-alkyl-3-nitro-1,2,4-triazoles | Dialkyl sulfates | 1,4-dialkyl-3-nitro-1,2,4-triazolium salts | researchgate.net |

Radical Reactions Involving Nitro-Triazoles

Nitro-containing compounds are known to participate in a variety of radical-initiated pathways. The decomposition of nitrotriazoles can be induced by low-energy electrons, leading to the formation of radical anions and subsequent fragmentation. nih.gov In the case of 3-nitro-1,2,4-triazole, electron attachment leads to a relatively stable parent anion where the additional electron is primarily localized in the π*(NO₂) orbital. nih.gov

Solvent Effects on Reaction Selectivity and Rate

Solvents can play a crucial role in the reactivity and selectivity of reactions involving this compound. This is particularly evident in nucleophilic substitution reactions.

As mentioned in section 5.2, the nucleophilic substitution of the nitro group in 1-substituted 3-nitro-1H-1,2,4-triazoles has been demonstrated in different alcoholic solvents in the presence of potassium hydroxide. osi.lv The reaction proceeds with the corresponding alkoxide (ethoxide, methoxide, propoxide) acting as the nucleophile. osi.lv The choice of alcohol directly determines the nature of the alkoxy group that is introduced onto the triazole ring.

For electrophilic substitutions, such as the alkylation of 3-nitro-1,2,4-triazole, the solvent can influence the ratio of isomeric products. For example, alkylation of the 3-nitro-1,2,4-triazolate anion with diethyl sulfate (B86663) in an aqueous medium can produce N(1), N(2), and N(4) substituted products, with the product distribution being dependent on reaction conditions like temperature and reagent ratios. researchgate.net

Advanced Applications of 1 Methyl 3 Nitro 1h 1,2,4 Triazole in Energetic Materials Science

Design Principles for High-Energy Density 1,2,4-Triazole (B32235) Derivatives

The design of high-energy density materials based on the 1,2,4-triazole skeleton is guided by several key principles aimed at optimizing performance, stability, and sensitivity. The primary goal is to create molecules with a high positive heat of formation, high density, and a favorable oxygen balance, as these factors are crucial for increasing detonation performance. energetic-materials.org.cn

Key design strategies for 1,2,4-triazole derivatives include:

Introduction of Energetic Groups: The incorporation of nitro (-NO2) groups is a fundamental strategy, as they play a decisive role in the performance of the most powerful known energetic materials. nih.gov The position and number of nitro groups significantly influence the energetic properties.

N-Oxidation: The formation of N-oxides on the triazole ring is another effective method. This approach increases the oxygen content and density of the molecule, often leading to improved detonation performance.

Amination: The introduction of amino (-NH2) groups can have a dual effect. C-amino groups (attached to a carbon atom of the ring) can enhance density, detonation velocity, and pressure. nih.gov In contrast, N-amino groups (attached to a nitrogen atom of the ring) can improve nitrogen content, heat of formation, and reduce sensitivity to impact. nih.gov The interplay between electron-donating amino groups and electron-withdrawing nitro groups can also form strong intramolecular hydrogen bonds, which enhances molecular stability. nih.gov

Formation of Energetic Salts: Combining acidic triazole derivatives with nitrogen-rich bases (like hydrazine (B178648) or hydroxylamine) can produce energetic salts. These salts often exhibit desirable properties, including high detonation performance and, in some cases, lower sensitivity.

Bridging and Fusing Rings: Creating larger molecules by linking or fusing triazole rings can lead to compounds with very high heats of formation and densities.

These principles allow for the rational design of energetic materials where properties can be fine-tuned. For instance, the methylation at the N1 position in 1-methyl-3-nitro-1H-1,2,4-triazole is a simple modification, yet it influences the compound's physical properties, such as its melting point, making it a candidate for melt-castable explosive formulations. researchgate.netepa.gov

Detonation Performance Characteristics

The detonation performance of an energetic material is defined by its ability to release chemical energy in a rapid, self-propagating shock wave. The key metrics for this performance are detonation velocity (D) and detonation pressure (P). For 1,2,4-triazole derivatives, these properties are closely linked to the molecular structure, density, and heat of formation.

Detonation velocity and pressure are determined through both experimental measurements and theoretical calculations. Calculations are often performed using thermochemical codes like EXPLO5 or Cheetah, which rely on the material's density and calculated heat of formation. nih.govacs.org

While specific experimental detonation data for pure this compound is not widely published, extensive research on related triazole derivatives provides a clear picture of the performance potential of this class of compounds. For example, the introduction of additional energetic groups, such as a nitramino group, onto the triazole ring can yield materials with detonation velocities comparable to RDX. researchgate.net A composite explosive based on HMX with 1-methyl-3-nitro-1,2,4-triazole has a calculated detonation velocity equivalent to that of a conventional HMX/TNT mixture. epa.gov

The following table presents detonation data for various energetic triazole derivatives and benchmark explosives, illustrating the performance range achievable with this heterocyclic system.

| Compound | Density (g/cm³) | Detonation Velocity (D) (m/s) | Detonation Pressure (P) (GPa) |

| Trinitromethyl nitrotriazole (TNMNT) | 1.96 | 9031 | 35.2 |

| 5-amino-3-nitro-1-nitramino-1,2,4-triazole | - | 8682 | 33.0 |

| Hydroxylamine salt of 5-amino-3-nitro-1-nitramino-1,2,4-triazole | - | 9117 | 36.7 |

| RDX | 1.80 | 8795 | 34.9 |

| HMX | 1.91 | 9100 | 39.3 |

| CL-20 | 2.04 | 9500 | 44.0 |

| TATB | 1.80 | 7350 | 25.7 |

Table data sourced from multiple references. researchgate.netrsc.orgwikipedia.org

Thermal Stability and Decomposition Onset Temperatures in Energetic Contexts

Thermal stability is a critical safety parameter for energetic materials, indicating their ability to withstand high temperatures without undergoing premature decomposition. It is typically evaluated using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), which identify the onset temperature of decomposition (Td).

For 1,2,4-triazole derivatives, thermal stability is influenced by the nature and position of substituent groups. The triazole ring itself is thermally stable, but the addition of energetic groups, particularly nitro groups, can lower the decomposition temperature. Research has shown that many energetic salts and derivatives of 3-nitro-1,2,4-triazole (B13798) possess moderate to high thermal stability. For instance, various synthesized triazole compounds exhibit decomposition onset temperatures ranging from 147°C to 228°C. rsc.org Studies on melt-cast matrices containing 1-methyl-3-nitro-1,2,4-triazole demonstrate its suitability for formulations processed at elevated temperatures. researchgate.net

The table below shows the decomposition temperatures for several energetic triazoles, providing context for their thermal stability.

| Compound | Decomposition Onset (Td) (°C) |

| Trinitromethyl nitrotriazole (TNMNT) | 138 |

| Hydrazinium salt of TNMNT | 225 |

| Potassium salt of TNMNT (monohydrate) | 137 |

| 5-amino-3-nitro-1-nitramino-1,2,4-triazole | - |

| 1-amino-4-nitro-1,2,3-triazole | 175 |

Insensitivity to Mechanical Stimuli (Impact, Friction)

An essential requirement for modern energetic materials is low sensitivity to accidental initiation by mechanical stimuli such as impact and friction. Insensitive munitions (IM) are designed to minimize the probability of violent reaction when subjected to such events.

Derivatives of 1,2,4-triazole have shown significant promise in the development of insensitive high explosives. The inherent stability of the aromatic triazole ring contributes to this property. Furthermore, molecular design principles can be applied to enhance insensitivity. For example, the formation of extensive intermolecular hydrogen bonding networks within the crystal structure can help dissipate energy from mechanical stimuli, reducing the likelihood of forming "hot spots" that lead to detonation. nih.gov

While specific sensitivity data for this compound is limited, studies on related compounds and its use in composite explosives highlight its role in reducing sensitivity. A composite explosive using HMX with 1-methyl-3-nitro-1,2,4-triazole was found to be significantly less sensitive to impact than a standard HMX/TNT formulation. epa.gov The impact sensitivity of various energetic triazoles often surpasses that of traditional explosives like RDX.

The following table provides impact and friction sensitivity data for relevant compounds.

| Compound | Impact Sensitivity (J) | Friction Sensitivity (N) |

| Trinitromethyl nitrotriazole (TNMNT) | 8 | 120 |

| Hydrazinium salt of TNMNT | 30 | >360 |

| Potassium salt of TNMNT (monohydrate) | 20 | 240 |

| 5-amino-3-nitro-1-nitramino-1,2,4-triazole | 0.75 | - |

| RDX | 7.4 | 120 |

| HMX | 7.4 | 120 |

| TATB | 50 | >360 |

Table data sourced from multiple references. researchgate.netrsc.org

Oxygen Balance and its Role in Propellant Formulations

Oxygen balance (OB or Ω) is a critical parameter for an energetic material, especially in propellant formulations. It measures the degree to which the explosive can oxidize its own carbon and hydrogen content. A zero oxygen balance indicates that the molecule contains just enough oxygen to completely convert all carbon to carbon dioxide (CO2) and all hydrogen to water (H2O).

A positive oxygen balance means there is excess oxygen, making the compound a potential oxidizer in formulations. A negative oxygen balance indicates an oxygen deficiency, meaning it will produce fuel-rich decomposition products. The oxygen balance of 1,2,4-triazole derivatives can be readily tuned by introducing oxygen-rich groups like nitro (-NO2) or N-oxide functionalities. nih.gov For instance, trinitromethyl nitrotriazole (TNMNT) has a high positive oxygen balance, making it comparable to well-known oxidizers. rsc.org

Compounds with a high positive oxygen balance are valuable as oxidizers in solid rocket propellants, where they are typically mixed with a fuel binder and metallic fuels like aluminum. The specific impulse (Isp), a measure of a rocket engine's efficiency, is strongly dependent on the energy released and the molecular weight of the exhaust gases, both of which are influenced by the oxygen balance of the ingredients. rsc.orgrsc.org

Comparison with Benchmark Energetic Materials (e.g., HMX, RDX, CL-20, TATB)

To assess the utility of this compound and its derivatives, their properties must be compared against established benchmark energetic materials.

RDX (Cyclotrimethylenetrinitramine) and HMX (Cyclotetramethylenetetranitramine): These are powerful, widely used military explosives. Many advanced 1,2,4-triazole derivatives exhibit detonation velocities and pressures that are comparable to or even exceed those of RDX and approach those of HMX. researchgate.net However, a key advantage of many triazole-based systems is their significantly lower sensitivity to impact and friction. For example, a composite explosive of HMX with 1-methyl-3-nitro-1,2,4-triazole has the same calculated detonation velocity as HMX with TNT but is 1.7 times less sensitive to impact. epa.gov

CL-20 (Hexanitrohexaazaisowurtzitane): CL-20 is one of the most powerful conventional explosives known. While some of the most advanced triazole derivatives approach the performance of CL-20, CL-20 generally maintains a higher detonation velocity and pressure due to its very high density and cage strain. rsc.org

TATB (Triaminotrinitrobenzene): TATB is the benchmark for an insensitive high explosive. It is remarkably stable and insensitive to mechanical stimuli. While many 1,2,4-triazole derivatives are more sensitive than TATB, they offer a significant increase in detonation performance. nih.gov The goal in developing many new triazole compounds is to find a balance—achieving performance closer to RDX or HMX while maintaining a level of insensitivity that is a marked improvement over these traditional materials, thus bridging the gap between high performance and high safety.

Future Research Directions and Emerging Trends for 1 Methyl 3 Nitro 1h 1,2,4 Triazole

Development of Multifunctional Energetic Materials

The 3-nitro-1H-1,2,4-triazole (Hntz) framework is a recognized building block in the field of energetic materials due to its high nitrogen content, thermal stability, and energy content. chemimpex.com Future research is trending towards creating multifunctional materials where the energetic properties are combined with other functionalities. While research on 1-methyl-3-nitro-1H-1,2,4-triazole itself is nascent, studies on closely related compounds highlight the potential pathways for its development as an energetic material.

A key strategy involves integrating the nitrotriazole core into larger, more complex energetic structures. For instance, derivatives like [(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans have been synthesized and evaluated as potential components for solid composite propellants. rsc.org These compounds exhibit good thermal stability, with decomposition onset temperatures ranging from 147–228 °C, and acceptable densities. rsc.org The introduction of explosophoric groups, such as the azoxy bridge, can enhance the oxygen balance and enthalpy of formation, leading to superior energetic performance. rsc.org Model solid propellant compositions based on these derivatives have shown calculated specific impulses exceeding those of traditional high explosives like HMX and RDX. rsc.org

Another promising direction is the formation of energetic salts and coordination compounds. Energetic salts composed of various nitro-substituted azole anions, including 3-nitro-1,2,4-triazolate-5-one (NTO), have been synthesized and characterized. acs.org The combination of different cations and anions allows for the fine-tuning of properties like melting point, density, and detonation performance. acs.org Some of these salts fall into the class of ionic liquids (melting point < 100 °C), which are of interest for their unique processing and handling characteristics. acs.org Furthermore, the parent compound Hntz has been used as a ligand to construct energetic metal-organic frameworks (MOFs) with copper, resulting in dense, thermally stable structures. researchgate.net The self-assembly of the nitrotriazole ligand with metal ions can yield frameworks with excellent insensitivity and high thermal stability (up to 315 °C). researchgate.net

Future work on this compound will likely explore its potential as a ligand in energetic coordination polymers and as a component in novel energetic co-crystals and ionic liquids, leveraging the foundation built by its parent compound and other derivatives.

| Compound Type | Example Compound | Key Properties | Potential Application | Reference |

|---|---|---|---|---|

| Azoxy-Bridged Furazan | Nitro-substituted [(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazan (5) | Tonset = 228 °C, Density = 1.796 g cm−3, High Enthalpy of Formation | Solid Composite Propellants | rsc.org |

| Energetic MOF | [Cu(ntz)]n (1) | Tonset = 315 °C, Insensitive to stimuli, 3D framework | Heat-resistant explosives | researchgate.net |

| Energetic Salt (Ionic Liquid) | 1-propyl-1,2,4-triazolium 5-nitroimino-tetrazolate (20) | Melting Point < 100 °C | Melt-castable explosives | acs.org |

Advanced Computational Prediction of Compound Properties

The use of advanced computational methods is an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and the guidance of experimental efforts. For this compound and its derivatives, Density Functional Theory (DFT) calculations represent a significant emerging trend for predicting both energetic performance and biological activity.

In the realm of energetic materials, computational chemistry is used to estimate key performance indicators. Methods like DFT (B3LYP) and MP2, combined with empirical approaches, are employed to calculate standard enthalpies of formation for energetic salts derived from nitro-substituted azoles. acs.org These calculated values are then used in thermodynamic codes like Cheetah 4.0 to predict detonation properties such as velocity and pressure. acs.org For related N-alkyl-4-nitro-1,2,3-triazoles, quantum-chemical predictions have been used to determine properties like basicity (pKBH+), which influences synthetic strategies for creating energetic ionic systems. mdpi.com

In medicinal chemistry, DFT calculations provide insight into the electronic structure and reactivity of molecules. For complex triazole derivatives, DFT has been used to calculate chemical reactivity descriptors like electronegativity, global hardness, and the HOMO-LUMO energy gap. nih.gov These descriptors help explain the experimental findings regarding the biological activity of the most potent compounds. nih.gov Furthermore, computational studies can elucidate reaction mechanisms, such as the protonation of the 1,2,4-triazole (B32235) ring, by analyzing reactivity descriptors and Fukui indices to identify the most likely nucleophilic sites for interaction. dnu.dp.ua

Future research on this compound will undoubtedly involve extensive in silico studies. These will likely include DFT calculations to predict its energetic properties and guide the synthesis of more powerful and stable derivatives. Concurrently, these computational tools will be used to predict its metabolic fate, potential toxicity, and interactions with biological targets, accelerating its development in medicinal applications.

Rational Design of Biologically Active Analogs with Tailored Efficacy and Selectivity

The 3-nitro-1H-1,2,4-triazole scaffold is a potent pharmacophore, and a major research trend involves its use as a foundation for the rational design of new therapeutic agents. By systematically modifying the core structure, researchers are developing analogs of this compound with tailored efficacy and selectivity for specific biological targets.

This approach has been particularly successful in the development of antitrypanosomatid agents to combat neglected diseases like Chagas disease and leishmaniasis. Researchers have synthesized series of compounds by attaching diverse substituents to the nitrotriazole ring, often using click chemistry to link it to a second triazole ring. acs.orgnih.gov These efforts are guided by established medicinal chemistry strategies such as bioisosterism, the Topliss set, and Craig plots to optimize biological activity. acs.orgnih.gov For example, a series of 28 novel 3-nitro-1H-1,2,4-triazole analogs were synthesized, leading to the discovery of compound 15g , which exhibited outstanding activity against Trypanosoma cruzi—68 times more potent than the reference drug benznidazole—and a high selectivity index. acs.org

Similarly, the nitrotriazole moiety has been incorporated into fluconazole (B54011) derivatives to create new antifungal agents. nih.gov In one study, a series of derivatives bearing a nitrotriazole side chain showed excellent activity against several fluconazole-resistant fungal strains. nih.gov The design of these analogs often involves replacing one of the triazole rings in a known drug like fluconazole with the nitrotriazole group to enhance potency or overcome resistance mechanisms. nih.gov

The future in this area points toward the continued use of the this compound scaffold as a versatile template. Structure-activity relationship (SAR) studies will remain crucial for optimizing these analogs. The goal is to fine-tune the molecule's properties to maximize interaction with the intended biological target while minimizing off-target effects, leading to the development of new drugs with improved therapeutic profiles.

| Compound/Series | Target | Key Finding | Reference |

|---|---|---|---|

| Analog 15g (R1 = 4-OCF3–Ph) | Trypanosoma cruzi | IC50 = 0.09 μM; 68-fold more active than benznidazole. | acs.org |

| Series 5a–d, 5g | Antifungal (various strains) | Showed maximum antifungal activity, particularly against fluconazole-resistant fungi. | nih.gov |

| 29 Amide/Sulfonamide Derivatives | Trypanosoma cruzi | Displayed significant activity with IC50 values ranging from 28 nM to 3.72 μM and high selectivity. | acs.org |

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The synthesis of 1,2,4-triazoles is a well-established field of organic chemistry, but emerging trends focus on developing more efficient, selective, and sustainable methods. acs.org For this compound, future research will likely adopt these novel pathways to improve yield, reduce byproducts, and align with the principles of green chemistry.

The synthesis of the parent compound, 3-nitro-1H-1,2,4-triazole, is typically achieved through the nitration of 3-amino-1,2,4-triazole. researchgate.net The subsequent N-methylation to produce this compound presents a common challenge in azole chemistry: regioselectivity. Alkylation can occur at different nitrogen atoms on the triazole ring, leading to a mixture of isomers. mdpi.com Therefore, a key research direction is the development of synthetic routes that provide precise control over the position of the methyl group. This may involve the use of protecting groups or regioselective catalysts.

Modern synthetic methods are increasingly being applied to the synthesis of complex triazole derivatives. Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is frequently used to synthesize 1,2,3-triazole-containing analogs from the 3-nitro-1H-1,2,4-triazole scaffold. acs.orgnih.gov Other novel methods for forming the 1,2,4-triazole ring itself include microwave-assisted synthesis from hydrazines and formamide (B127407) without a catalyst, and copper-catalyzed cascade reactions using air as the oxidant. researchgate.net

A significant emerging trend is the move towards sustainable synthesis. This involves using greener solvents, recyclable catalysts, and energy-efficient reaction conditions. The principles of green chemistry are being applied to revolutionize the synthesis of triazoles, aiming to reduce the use of hazardous reagents and minimize waste generation. Future syntheses of this compound and its derivatives will likely incorporate these sustainable methodologies, making their production more environmentally friendly and economically viable.

Integration of this compound into Hybrid Materials

A significant frontier in materials science is the creation of hybrid materials, where different molecular components are combined to achieve synergistic or novel properties. The integration of this compound into such materials, particularly energetic metal-organic frameworks (MOFs) and co-crystals, is a promising area for future research.

The parent compound, 3-nitro-1H-1,2,4-triazole (Hntz), has already been successfully used as an energetic ligand to build MOFs. researchgate.net By reacting Hntz with copper salts, researchers have synthesized both a 3D framework and 1D chain structures, whose properties are influenced by the solvent system used during self-assembly. researchgate.net These energetic MOFs combine the high energy of the nitrotriazole ligand with the structural stability imparted by the metal nodes, resulting in materials with high thermal stability and low sensitivity. researchgate.net Similarly, other energetic triazole derivatives have been used as building blocks for oxygen-rich MOFs, which are of interest as catalysts in propellants. acs.org

Co-crystallization is another strategy for creating novel hybrid materials. This technique involves combining two or more different molecules into a single, ordered crystalline lattice. This can significantly alter the properties of the individual components. For example, a co-crystal was unintentionally formed between a complex triazene-bridged bis(3-nitro-1H-1,2,4-triazole) and triethylammonium (B8662869) nitrate (B79036), demonstrating how multiple components can be linked through extensive hydrogen bonding networks. nih.gov This approach could be used to tune the sensitivity, stability, and energetic performance of this compound by combining it with other energetic or stabilizing co-formers.

Future research will likely focus on using this compound as a key building block for new hybrid materials. Exploring its coordination chemistry with various metal ions could lead to a new family of energetic MOFs with tailored pore sizes, densities, and energetic characteristics. Furthermore, systematic screening for co-crystal formation with other high-nitrogen compounds could yield novel explosives with enhanced safety and performance profiles.

Mechanistic Studies of Biological Interactions at a Molecular Level

Understanding how a molecule interacts with its biological target at a molecular level is crucial for drug development. For analogs of this compound, a key research trend is the detailed investigation of their mechanisms of action, combining biochemical assays with computational modeling.

For the antitrypanosomatid activity of 3-nitro-1H-1,2,4-triazole derivatives, a likely mechanism of action has been identified. The nitro group appears to be essential for activity, and potent analogs like 15g have been shown to be effective substrates for type I nitroreductases (TcNTR I) in the parasite Trypanosoma cruzi. acs.org This suggests that the compounds are prodrugs that are activated via bioreduction of the nitro group within the target organism, leading to the formation of cytotoxic radical species that kill the parasite.

In the context of antifungal agents, research has focused on the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.gov To investigate these interactions, molecular docking studies are employed to model how the nitrotriazole derivatives fit into the active site of the enzyme. nih.gov These computational models help to predict binding affinities and identify key interactions, such as hydrogen bonds, with specific amino acid residues in the active site.

Future mechanistic studies will delve deeper into these interactions. This will involve expressing and purifying target enzymes like TcNTR I for detailed kinetic analysis with this compound analogs. Advanced in silico techniques, such as molecular dynamics simulations, will be used to provide a more dynamic picture of how these compounds bind to their targets. acs.org By combining these experimental and computational approaches, researchers can gain a precise understanding of the structure-activity relationships, enabling the design of next-generation inhibitors with even greater potency and selectivity.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 1-methyl-3-nitro-1H-1,2,4-triazole, and how do reaction conditions influence purity?

- The compound is typically synthesized via nitration of 1-methyl-1H-1,2,4-triazole using nitric acid under controlled conditions. Key factors include temperature (≤30°C to avoid decomposition), solvent choice (e.g., chloroform or dichloromethane for solubility), and stoichiometric control to minimize byproducts like 3,5-dinitro derivatives . Purity can be validated via HPLC or spectrophotometric methods, as demonstrated for structurally similar triazoles .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish it from analogs?

- IR Spectroscopy : The nitro group (NO₂) exhibits strong asymmetric and symmetric stretching vibrations at ~1520 cm⁻¹ and ~1340 cm⁻¹, respectively.

- ¹H/¹³C NMR : The methyl group (C3) resonates at ~3.8 ppm (¹H) and ~35 ppm (¹³C), while the triazole ring protons appear as singlet signals in aromatic regions .

- Mass Spectrometry : Molecular ion peaks at m/z = 142 (C₃H₄N₄O₂) confirm the molecular weight .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water .

- Stability: Degrades under strong alkaline conditions (pH > 10) via nitro-group hydrolysis. Thermal stability is moderate (decomposition onset at ~180°C) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the detonation properties of this compound for energetic applications?

- Density Functional Theory (DFT) at the B3LYP/6-311G+(d,p) level calculates detonation velocity (D) and pressure (P) using the Kamlet-Jacobs equations. Inputs include heat of formation (ΔHf) and crystal density (ρ). For example, derivatives like 3-fluorodinitromethyl-1,2,4-triazole show D ≈ 8.5 km/s and P ≈ 30 GPa, indicating potential as high-energy materials .

Q. What experimental strategies resolve contradictions in thermal stability data for nitro-triazole derivatives?

- Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) under inert vs. oxidative atmospheres clarify decomposition pathways. For instance, discrepancies in decomposition temperatures may arise from trace impurities or solvent residues, necessitating recrystallization and purity validation via elemental analysis .

Q. How can X-ray crystallography (e.g., SHELX refinement) optimize structural analysis of this compound derivatives?

- SHELXL refines crystal structures using high-resolution data (≤1.0 Å resolution). Key parameters include anisotropic displacement parameters for nitro groups and hydrogen-bonding networks. For example, SHELXPRO has been used to resolve twinning in triazole crystals, improving R-factor convergence (<5%) .

Methodological Challenges and Solutions

Q. How to mitigate hazards when handling this compound in laboratory settings?

- Safety Protocols :

- Use fume hoods and PPE (nitrile gloves, goggles) to avoid inhalation/contact .

- Store at 2–30°C in sealed containers away from oxidizers .

- Dispose via approved waste facilities to prevent aquatic toxicity (H411 hazard) .

Q. What are the limitations of spectrophotometric quantification for nitro-triazoles, and how can they be addressed?

- Limitations include interference from nitro-group tautomerism and UV absorption overlap with impurities. Solutions:

- Use derivative spectroscopy (e.g., second-derivative UV) to isolate analyte peaks.

- Validate methods via spike-recovery experiments (≥95% recovery) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.